XAP044

Allosteric Modulation GPCR Pharmacology Drug Discovery

XAP044 is the only commercially available mGlu7 antagonist that binds the extracellular Venus flytrap domain (VFTD), not the 7TMD, ensuring clean pharmacology without inverse agonism. It selectively blocks lateral amygdala LTP (IC50 88 nM) with confirmed on-target specificity in mGlu7 KO models. Demonstrates oral bioavailability and robust anxiolytic/antidepressant effects in vivo at 10–30 mg/kg. Ideal for synaptic plasticity research, stress disorder target validation, and as a structural template for VFTD-based modulator design. Choose XAP044 for reproducible, interpretable mGlu7 pharmacology.

Molecular Formula C15H9IO4
Molecular Weight 380.13 g/mol
Cat. No. B1684232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXAP044
Synonyms7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one
XAP044 compound
Molecular FormulaC15H9IO4
Molecular Weight380.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I
InChIInChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H
InChIKeyXXZKJJYWINSUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XAP044: A VFTD-Binding mGlu7 Negative Allosteric Modulator for Neuroscience and Psychiatric Research


XAP044 (7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one) is a potent, brain-penetrant, and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7, encoded by GRM7) [1]. Unlike most class C GPCR allosteric modulators that target the heptahelical transmembrane domain (7TMD), XAP044 binds to a novel inhibitory site within the extracellular Venus flytrap domain (VFTD), preventing domain closure and disrupting G protein signaling [2]. The compound inhibits lateral amygdala long-term potentiation (LTP) in wild-type mouse brain slices with an IC50 of 88 nM, an effect absent in mGlu7-deficient mice, confirming on-target pharmacology [3]. XAP044 demonstrates oral bioavailability and broad-spectrum anxiolytic- and antidepressant-like efficacy in rodent behavioral models [4].

Why XAP044 Cannot Be Replaced by Alternative mGlu7 Modulators in Critical Experiments


Substituting XAP044 with other mGlu7-targeting compounds—including other negative allosteric modulators (NAMs) like MMPIP or ADX71743, or orthosteric ligands like LY341495—introduces confounding pharmacological variables that undermine experimental reproducibility. MMPIP and ADX71743 bind to the 7TMD and exhibit context-dependent pharmacology with partial antagonism or inverse agonism in certain assays [1]. LY341495 is a non-selective orthosteric antagonist with significant activity at mGlu2, mGlu3, and mGlu8 [2]. AMN082 is an allosteric agonist with notable off-target monoaminergic effects [3]. Only XAP044 combines mGlu7-selective antagonism with a structurally defined, VFTD-based mechanism that is pharmacologically independent of the 7TMD, providing a clean and interpretable tool for dissecting mGlu7 biology in vivo [4].

XAP044 Comparative Evidence: Quantified Differentiation Versus mGlu7 Modulators


Binding Site Uniqueness: XAP044 Targets the Venus Flytrap Domain, Not the 7TMD

XAP044 binds to a novel allosteric site within the extracellular Venus flytrap domain (VFTD) of mGlu7, in contrast to all other characterized mGlu7 NAMs (e.g., MMPIP, ADX71743, VU6012962) that bind to the seven-transmembrane domain (7TMD) [1]. Chimeric receptor studies demonstrate that XAP044's activity requires only the mGlu7 VFTD (IC50 = 2.5 µM against mGlu7/6 chimera harboring mGlu7 VFTD), confirming that its mechanism is structurally and functionally distinct from transmembrane-binding modulators [2].

Allosteric Modulation GPCR Pharmacology Drug Discovery

mGlu7 Subtype Selectivity: XAP044 Exhibits Cleaner Selectivity Profile vs LY341495

XAP044 demonstrates high selectivity for mGlu7 over related mGlu receptor subtypes. Against mGlu4 and mGlu6, XAP044 shows no effect on DL-AP4-induced [35S]GTPγS binding . Weak activity is observed at mGlu5 (IC50 >20 µM) and mGlu8 (IC50 = 33 µM), representing a >10-fold selectivity window versus mGlu7a/b . In contrast, the widely used orthosteric antagonist LY341495 is a potent antagonist at mGlu2 (21 nM) and mGlu3 (14 nM), with only weak activity at mGlu7 (990 nM) [1].

Receptor Selectivity Off-Target Screening Neuroscience

In Vivo Behavioral Efficacy: XAP044 Demonstrates Broad-Spectrum Anxiolytic and Antidepressant Effects

XAP044 (administered intraperitoneally at 10-30 mg/kg) produces robust anxiolytic-like effects in the elevated plus-maze and stress-induced hyperthermia tests, and antidepressant-like effects in the tail suspension test in mice and rats [1]. These effects are consistent with the phenotype of mGlu7 knockout mice [2]. In contrast, the mGlu7 NAM ADX71743 requires high subcutaneous doses (50-150 mg/kg) to reduce marble burying, while the agonist AMN082 produces mixed anxiolytic/antidepressant effects but with significant off-target monoamine transporter activity [3].

Anxiety Depression Stress Behavioral Pharmacology

Pharmacokinetics and Brain Penetration: XAP044 Achieves Therapeutically Relevant CNS Exposure

XAP044 is orally bioavailable and demonstrates good brain exposure in mice and rats. In male C57BL/6 mice, oral administration (10 mg/kg) yielded a plasma Cmax of 1.2 µM and brain Cmax of 0.8 µM, with a brain-to-plasma ratio of 0.67 at 1 hour post-dose [1]. The compound's brain exposure is sufficient to achieve concentrations exceeding the in vitro IC50 for LTP blockade (88 nM) by ~9-fold. In comparison, the NAM VU6012962 requires a minimum effective dose of 3 mg/kg to achieve CSF exposure 2.5× above its in vitro IC50 [2].

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Recommended Applications for XAP044 in Academic and Pharmaceutical Research


Dissecting mGlu7-Specific Signaling in Native Brain Tissue

Researchers studying the role of mGlu7 in synaptic plasticity should use XAP044 to selectively block mGlu7-dependent lateral amygdala LTP (IC50 = 88 nM in wild-type slices). The absence of effect in mGlu7 knockout slices confirms target specificity, making XAP044 the gold standard for validating mGlu7 contributions to amygdala-dependent learning and memory [1].

Preclinical Validation of mGlu7 Antagonism for Anxiety and Depression

Pharmaceutical scientists evaluating mGlu7 as a therapeutic target for stress-related disorders should employ XAP044 in rodent behavioral models. The compound's broad-spectrum anxiolytic and antidepressant-like effects at 10-30 mg/kg i.p., coupled with its clean selectivity profile, provide a robust positive control for benchmarking novel mGlu7 antagonists [2].

Structure-Based Drug Design Targeting the Venus Flytrap Domain

Medicinal chemists developing next-generation mGlu7 modulators can use XAP044 as a structural template. The recent elucidation of its binding mode within the VFTD—preventing closure of the agonist-binding domain—provides a rational basis for designing more potent analogs and photoswitchable probes for optopharmacology [3].

Comparator Studies Requiring a Clean mGlu7 Antagonist

Investigators conducting comparative pharmacology of mGlu7-targeting compounds should include XAP044 as the reference VFTD-binding antagonist. Its distinct binding site and lack of inverse agonism allow for unambiguous interpretation of results when compared to 7TMD-binding NAMs (MMPIP, ADX71743) or orthosteric ligands (LY341495) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for XAP044

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.